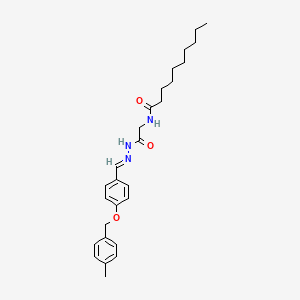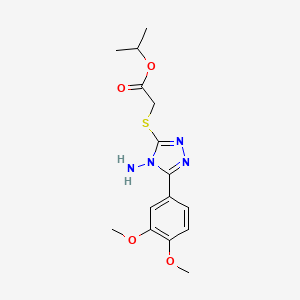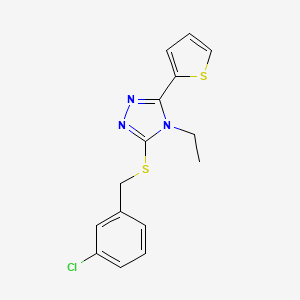![molecular formula C20H21N3O4S3 B12013057 N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 577999-56-5](/img/structure/B12013057.png)
N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-diméthoxyphényl)-2-({5-[(4-méthoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétamide est un composé organique complexe qui présente un cycle thiadiazole, un groupe sulfanyl et plusieurs groupes méthoxy
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(2,4-diméthoxyphényl)-2-({5-[(4-méthoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétamide implique généralement plusieurs étapes :
Formation du cycle thiadiazole : Le cycle thiadiazole peut être synthétisé en faisant réagir la thiosemicarbazide avec le disulfure de carbone en milieu basique, suivie d’une cyclisation.
Attachement du groupe sulfanyl : Le groupe 4-méthoxybenzyle est introduit par une réaction de substitution nucléophile, où l’intermédiaire thiadiazole réagit avec le chlorure de 4-méthoxybenzyle en présence d’une base.
Couplage avec l’acétamide : La dernière étape implique le couplage du dérivé thiadiazole avec le N-(2,4-diméthoxyphényl)acétamide à l’aide d’un réactif de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d’un catalyseur tel que le DMAP (4-diméthylaminopyridine).
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse susmentionnées afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et la mise à l’échelle des réactions à des procédés par lots.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Les groupes sulfanyl peuvent être oxydés en sulfoxydes ou en sulfones à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Les groupes nitro, s’ils sont présents, peuvent être réduits en amines à l’aide d’agents réducteurs tels que le chlorure d’étain(II) ou l’hydrogénation sur un catalyseur au palladium.
Substitution : Les groupes méthoxy peuvent subir des réactions de substitution aromatique nucléophile, où ils sont remplacés par d’autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Réduction : Chlorure d’étain(II), palladium sur carbone avec du gaz hydrogène.
Substitution : Hydrure de sodium, tert-butylate de potassium.
Principaux produits
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En chimie, le N-(2,4-diméthoxyphényl)-2-({5-[(4-méthoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétamide est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles réactions et voies chimiques.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Ses caractéristiques structurales suggèrent qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En chimie médicinale, ce composé est étudié pour ses propriétés thérapeutiques potentielles. Il peut présenter une activité contre certaines maladies en raison de sa capacité à interagir avec des enzymes ou des récepteurs spécifiques.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés uniques, telles qu’une conductivité accrue ou des affinités de liaison spécifiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities.
Mécanisme D'action
Le mécanisme d’action du N-(2,4-diméthoxyphényl)-2-({5-[(4-méthoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétamide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Les groupes méthoxy et sulfanyl peuvent former des liaisons hydrogène ou des interactions hydrophobes avec ces cibles, modulant leur activité. Le cycle thiadiazole peut également jouer un rôle dans la stabilisation de la liaison du composé à sa cible.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,4-diméthoxyphényl)-2-({5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétamide
- N-(2,4-diméthoxyphényl)-2-({5-[(4-éthoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétamide
Unicité
Le N-(2,4-diméthoxyphényl)-2-({5-[(4-méthoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétamide est unique en raison de la présence de plusieurs groupes méthoxy et d’un groupe sulfanyl lié au cycle thiadiazole. Ces caractéristiques confèrent une réactivité chimique et une activité biologique potentielle distinctes par rapport aux composés similaires.
Ce survol détaillé fournit une compréhension complète du N-(2,4-diméthoxyphényl)-2-({5-[(4-méthoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétamide, couvrant sa synthèse, ses réactions, ses applications et ses propriétés uniques
Propriétés
Numéro CAS |
577999-56-5 |
|---|---|
Formule moléculaire |
C20H21N3O4S3 |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O4S3/c1-25-14-6-4-13(5-7-14)11-28-19-22-23-20(30-19)29-12-18(24)21-16-9-8-15(26-2)10-17(16)27-3/h4-10H,11-12H2,1-3H3,(H,21,24) |
Clé InChI |
ORPATRGLCJROIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12012974.png)


![ethyl N-[(4-butoxyphenyl)methylamino]carbamate](/img/structure/B12012999.png)
![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12013006.png)

![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12013020.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013028.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12013039.png)
![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B12013063.png)



![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12013085.png)
